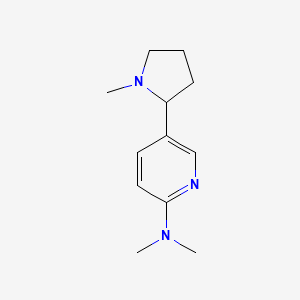

N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Description

N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative featuring a dimethylamino group at the 2-position and a 1-methylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₁₉N₃, with a molecular weight of 205.3 g/mol. The compound’s structure combines a planar pyridine core with a conformationally flexible pyrrolidine ring, which may enhance its binding affinity to biological targets through spatial adaptability.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N,N-dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-14(2)12-7-6-10(9-13-12)11-5-4-8-15(11)3/h6-7,9,11H,4-5,8H2,1-3H3 |

InChI Key |

GTLAIPDLSVFKSX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CN=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization via Nucleophilic Substitution

A patent by outlines a method starting from methyl 6-methylnicotinate, where the 5-position is activated for nucleophilic attack. The process involves:

-

Coupling with vinylpyrrolidone : Under nitrogen protection, methyl 6-methylnicotinate reacts with vinylpyrrolidone in toluene at 110°C to form a pyrrolidine-fused intermediate.

-

Acid hydrolysis : Treatment with concentrated hydrochloric acid at 88°C cleaves the ester, yielding a secondary amine intermediate.

-

Reductive methylation : Sodium dithionite reduces the intermediate, followed by quaternization with methyl iodide to introduce the dimethylamino group.

This route achieves a total yield of 50–55%, with the final product purity exceeding 99% by GC analysis. Key advantages include scalability and the use of inexpensive reagents, though the high-temperature hydrolysis step may limit compatibility with sensitive functional groups.

Multi-Component Coupling Using Prefunctionalized Intermediates

A complementary approach from leverages a thiazole intermediate as a directing group. The synthesis begins with acetophenone derivatives, which undergo bromination, thiourea cyclization, and acetylation to form a 2-aminothiazole scaffold. Subsequent functionalization at the 5-position with (2R)-2-methylpyrrolidine introduces the pyrrolidine moiety via ipso-substitution under basic conditions. The dimethylamino group is then installed through a palladium-catalyzed coupling with a methylamine derivative, followed by ester hydrolysis. While this method offers precise stereochemical control, the multi-step sequence (6–8 steps) reduces overall efficiency, with yields ranging from 30–40%.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Recent advances in transition-metal catalysis have enabled modular synthesis of polysubstituted pyridines. A protocol from employs Suzuki-Miyaura coupling to introduce the 1-methylpyrrolidin-2-yl group. The steps include:

-

Halogenation : 5-Bromo-2-aminopyridine is prepared via bromination of 2-aminopyridine.

-

Boronic ester formation : The 1-methylpyrrolidin-2-yl group is converted to a boronic ester using pinacol and Pd(dppf)Cl₂.

-

Cross-coupling : The bromopyridine undergoes Suzuki coupling with the boronic ester, followed by dimethylation of the 2-amino group using methyl iodide and potassium carbonate.

This method achieves a 65–70% yield over three steps, with HPLC purity >98%. The use of XPhos Pd G2 as a catalyst enhances regioselectivity, minimizing byproducts from competing coupling sites.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The Suzuki coupling route offers the highest efficiency and purity but requires expensive palladium catalysts.

-

Direct substitution is optimal for large-scale synthesis due to lower reagent costs, though it involves harsh acidic conditions.

-

Multi-component approaches provide stereochemical precision but suffer from low yields.

Industrial-Scale Considerations

A patent by highlights a scalable process for (R)-2-methylpyrrolidine, a key precursor for the target compound. Using n-butyllithium in tetrahydrofuran (THF), the method achieves 85–90% yield with <1% impurities. This precursor can be integrated into the direct substitution route , enabling metric-ton production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.

Substitution: Various nucleophiles such as halides, amines, or thiols; in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine exhibits a range of biological activities that make it suitable for various research applications:

- Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This makes it a candidate for research into treatments for neurological disorders such as depression and schizophrenia.

- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. It appears to exert its effects by inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer progression.

- Anti-inflammatory Effects : Research indicates that this compound may reduce the levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Neuropharmacological Study

A study investigated the effects of this compound on animal models exhibiting symptoms of depression. The results indicated a significant improvement in behavioral tests measuring anxiety and depressive-like symptoms when treated with the compound.

Cancer Research

In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. Specifically, the compound showed efficacy against breast cancer and leukemia cells, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Research

In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as an anti-inflammatory medication.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical/bioactive properties:

Structural and Electronic Comparisons

- Pyrrolidine vs. Piperazine: The target compound’s 1-methylpyrrolidine substituent introduces a rigid, five-membered ring with a methyl group enhancing lipophilicity.

- Diethylamino vs.

- Boronate Esters : The boron-containing analog () serves as a synthetic intermediate for cross-coupling reactions, unlike the target compound, which lacks such reactivity .

Physicochemical Properties

- Lipophilicity: QSAR studies () highlight Log P and steric parameters (SMR) as critical for antibacterial activity. The target compound’s pyrrolidine group likely balances lipophilicity (predicted Log P ~2.5) and solubility, whereas the diethylamino analog () may exhibit higher Log P (~3.0), reducing aqueous solubility .

- Synthetic Accessibility : The low yield (6.66%) observed in synthesizing a stannyl-substituted pyridin-2-amine () underscores challenges in introducing bulky or metal-coordinating groups, compared to the straightforward alkylation steps for the target compound .

Structure–Activity Relationship (SAR) Insights

- Substituent Bulkiness : Bulky groups (e.g., trimethoxyphenyl in ) improve binding affinity but may reduce solubility. The target compound’s pyrrolidine offers a compromise between bulk and flexibility .

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound may enhance π-stacking interactions, whereas nitro-substituted analogs (e.g., ) exhibit electron-withdrawing effects, altering electronic distribution .

- Heterocyclic Moieties : Oxadiazole () and boronate () substituents introduce distinct electronic and reactive profiles compared to pyrrolidine’s conformational flexibility .

Biological Activity

N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, with the CAS number 1352482-91-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 1352482-91-7 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). The compound exhibits properties similar to those of nicotine, which suggests it may modulate synaptic transmission and neuronal excitability.

Key Mechanisms:

- Nicotinic Receptor Agonism : The compound may act as an agonist at nAChRs, influencing neurotransmitter release and neuronal signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest that it could provide neuroprotection against excitotoxicity by modulating calcium influx through nAChRs.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

- Cytotoxicity : In studies involving cancer cell lines, the compound showed cytotoxic effects with IC₅₀ values indicating significant inhibition of cell proliferation.

- Anti-Fibrotic Activity : Similar compounds have been evaluated for their ability to inhibit collagen synthesis in hepatic stellate cells, suggesting potential applications in treating fibrosis-related conditions .

Case Studies

- Anti-Cancer Activity : A study investigated the effects of pyridine derivatives on cancer cell lines, revealing that certain modifications in the molecular structure enhanced cytotoxicity. While specific data for this compound was not detailed, the structural similarities suggest it may exhibit comparable effects .

- Neuroprotective Studies : In animal models, compounds with similar structures demonstrated protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. These investigations highlight:

| Compound | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| Compound 12m | Anti-fibrotic | 45.69 |

| Compound 12q | Anti-cancer | 45.81 |

These findings indicate that modifications to the pyridine ring can significantly enhance biological activity, suggesting a pathway for developing more effective therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Amination of pyridine derivatives : Sodium amide (NaNH₂) at 100°C facilitates nucleophilic substitution to introduce amino groups on pyridine rings .

- Reductive alkylation : LiAlH₄ in anhydrous dioxane reduces intermediates, followed by coupling reactions with amines (e.g., triethylamine in THF under reflux) .

- Purification : Column chromatography (e.g., silica gel with 5–10% ethanol/dichloromethane) isolates the final product .

Q. Which computational methods are suitable for predicting molecular geometry and electronic properties?

Methodological Answer: Density functional theory (DFT) with hybrid functionals like B3LYP is widely used. Basis sets such as 6-311G(d,p) , cc-pVTZ , and cc-pVQZ optimize bond lengths/angles, showing close agreement with X-ray diffraction (XRD) data (e.g., deviations <0.005 Å for bond lengths) . Key applications include:

- Electron density analysis : Gradient-corrected exchange-correlation functionals (e.g., B3LYP) improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .

- Correlation energy : Colle-Salvetti-derived functionals incorporate electron density and kinetic energy terms for accurate molecular orbital calculations .

Q. How is the basicity of this compound determined experimentally, and how does it compare to related heterocycles?

Methodological Answer: Basicity is quantified via pKb measurements in aqueous solutions. Comparative studies show:

| Compound | pKb | Basicity Trend |

|---|---|---|

| Piperidine | ~2.7 | Highest (aliphatic amine) |

| Pyridine | ~8.7 | Moderate (aromatic ring) |

| Pyrrole | ~14 | Weak (non-basic lone pairs) |

| The methylpyrrolidinyl group in This compound likely enhances basicity compared to pyridine due to reduced aromaticity and increased electron donation . |

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray crystallography : Provides unambiguous structural confirmation (e.g., C–H···N interactions in crystal packing ).

- DFT-predicted NMR : Compare computed chemical shifts (B3LYP/6-311G(d,p)) with experimental data to identify conformational discrepancies .

Q. What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

| Parameter | Optimization Strategy | Example from Evidence |

|---|---|---|

| Catalyst | Use Pd/C or Ni catalysts for hydrogenation | Noted in pyrimidine synthesis |

| Temperature | Controlled stepwise heating (0°C → RT) | Bromination reactions |

| Workup | Ethyl acetate extraction + brine wash | Reduces emulsion formation |

Q. How do steric/electronic effects influence enzyme binding affinity in derivatives?

Methodological Answer:

- Molecular docking : Simulate interactions with enzyme active sites (e.g., methionine aminopeptidase-1) using AutoDock Vina .

- DFT analysis : Electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density at the pyridine ring, altering binding modes .

- Comparative studies : Analogues with morpholine or piperidine substituents show varied IC₅₀ values due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.